molecular formula C9H14N2O8 B1229068 Aspergillomarasmine B CAS No. 3262-58-6

Aspergillomarasmine B

Cat. No. B1229068
CAS RN: 3262-58-6
M. Wt: 278.22 g/mol
InChI Key: FZCSTZYAHCUGEM-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspergillomarasmine B is a natural product found in Paecilomyces with data available.

Scientific Research Applications

Inhibition of Metallo-β-Lactamases

Aspergillomarasmine A (AMA), a natural product from soil-dwelling fungi, has been identified as an efficient inhibitor of several types of metallo-β-lactamases, including New Delhi metallo-β-lactamase-1 (NDM-1) (Potera, 2014). This property makes AMA a candidate for use with carbapenem antibiotics to overcome bacterial resistance and restore their clinical usefulness.

Antimicrobial Resistance Overcoming

AMA has shown effectiveness against Enterobacteriaceae, conferring broad β-lactam resistance, and has restored efficacy of meropenem in rodents by inhibiting the zinc-containing active site in NDM-1 (Nussbaum & Schiffer, 2014, 2015). This indicates its potential in combating antimicrobial resistance.

Chemoenzymatic Synthesis

AMA's identification as a potent and selective inhibitor of metallo-β-lactamases and a promising co-drug candidate has increased interest in its synthesis. A biocatalytic route for the asymmetric synthesis of AMA and various related aminocarboxylic acids has been developed, highlighting the enzyme's broad substrate promiscuity (Fu et al., 2018).

Development of Derivatives

Research into the development of AMA derivatives to explore structure-activity relationships has been conducted. This research found that the natural LLL isomer of AMA remains the most effective inactivator of NDM-1 enzyme activity, both in vitro and in cells, although the structure is highly tolerant of changes in stereochemistry (Albu et al., 2016).

Inhibition of Endothelin-converting Enzyme

Aspergillomarasmine A and B (AM-A and AM-B) have been identified as potent inhibitors of endothelin-converting enzyme (ECE), displaying activity in in vivo experiments (Arai et al., 1993). This suggests their potential in medical applications beyond their antimicrobial properties.

properties

CAS RN

3262-58-6

Product Name

Aspergillomarasmine B

Molecular Formula

C9H14N2O8

Molecular Weight

278.22 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-carboxy-2-(carboxymethylamino)ethyl]amino]butanedioic acid

InChI

InChI=1S/C9H14N2O8/c12-6(13)1-4(8(16)17)10-2-5(9(18)19)11-3-7(14)15/h4-5,10-11H,1-3H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t4-,5+/m0/s1

InChI Key

FZCSTZYAHCUGEM-CRCLSJGQSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC[C@H](C(=O)O)NCC(=O)O)C(=O)O

SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NCC(C(=O)O)NCC(=O)O)C(=O)O

Other CAS RN

3262-58-6

synonyms

aspergillomarasmine B
aspergillomarasmine B, Ammonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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